2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol
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Overview
Description
2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C17H21NO4. This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring, and a 4-methoxybenzylamino group attached to the 4 position. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol typically involves the reaction of 2,6-dimethoxyphenol with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but lacks the 4-methoxybenzylamino group.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure with a phenylamino group instead of a methoxybenzylamino group.
Uniqueness
2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol is unique due to the presence of both methoxy and methoxybenzylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-6-4-12(5-7-14)10-18-11-13-8-15(21-2)17(19)16(9-13)22-3/h4-9,18-19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDCRAUONKSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974785 |
Source
|
Record name | 2,6-Dimethoxy-4-({[(4-methoxyphenyl)methyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-84-8 |
Source
|
Record name | 2,6-Dimethoxy-4-({[(4-methoxyphenyl)methyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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